molecular formula C20H18N2O2S B160435 Coumarin 6 CAS No. 38215-36-0

Coumarin 6

Cat. No.: B160435
CAS No.: 38215-36-0
M. Wt: 350.4 g/mol
InChI Key: VBVAVBCYMYWNOU-UHFFFAOYSA-N
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Description

Coumarin 6 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
This compound is a natural product found in Ferula fukanensis with data available.

Mechanism of Action

Target of Action

Coumarin 6 primarily targets the Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .

Mode of Action

The interaction of this compound with its target, Cytochrome P450 2A6, leads to the metabolism of the compound . This metabolism involves the hydroxylation of this compound, which is a pivotal step in its mode of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of coumarins in plants . The interaction of this compound with Cytochrome P450 2A6 leads to the hydroxylation of the compound, which is a critical step in this pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are as follows :

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its fluorescent properties . This compound plays a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence of this compound, which is nearly extinct in water due to microcrystal formation, can be revived by micelles . This indicates that the microenvironment can significantly affect the properties and actions of this compound .

Biochemical Analysis

Biochemical Properties

Coumarin 6 interacts with various biomolecules in its biochemical reactions. It has been reported to have a variety of beneficial effects, acting as anticoagulants, anticonvulsants, and antioxidants . The pattern of substitution on the basic coumarin core structure influences its pharmacological as well as biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been used preclinically in cancer research due to its potent anticancer activity . In vitro studies have shown that this compound-loaded polymeric nanoparticles can be selectively taken up by cancer cells . It also has a low in vivo toxicity profile, making it a promising candidate for drug delivery applications .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence of this compound in water, which initially becomes nearly extinct due to microcrystal formation, can be revived by micelles . This suggests that the stability and degradation of this compound can be influenced by its environment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been extensively studied, it has been shown that this compound-loaded polymeric nanoparticles have a low in vivo toxicity profile , suggesting that they could be safely used at various dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . The biosynthesis of coumarins in plants and their metabolic pathways are complex and involve multiple enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways. For instance, it has been shown that the nearly extinct fluorescence of this compound in water can be revived by micelles, suggesting a role for these structures in the transport and distribution of this compound .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-22(4-2)14-10-9-13-11-15(20(23)24-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVAVBCYMYWNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5068079
Record name 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)-
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Molecular Weight

350.4 g/mol
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Physical Description

Red crystalline solid; [Sigma-Aldrich MSDS]
Record name Coumarin 6
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CAS No.

38215-36-0
Record name Coumarin 6
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Record name Coumarin 6
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Record name 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-(diethylamino)-
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Record name 3-(benzothiazol-2-yl)-7-(diethylamino)-2-benzopyrone
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Record name COUMARIN 6
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Synthesis routes and methods

Procedure details

The diphenyl analog of coumarin 6 was prepared by the thermal condensation of 2-aminothiophenol with the diphenyl analog of coumarin 314. 7.5 g of the diphenyl analog of coumarin 314 prepared according to Example 1, 2.45 g of 2-aminothiophenol, 15 g diphenyl, and 15 g phenyl ether were placed in a 50 ml round bottom flask and taken to reflux for 30 minutes. After cooling to room temperature, 50 ml of toluene was added and the product was isolated by filtration, washed with ether, dried in vacuum, and recrystallized from methylene chloride/ethyl acetate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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